2,6-Ditert-butylphenol;phosphorous acid
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Overview
Description
2,6-Ditert-butylphenol;phosphorous acid is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH. This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Preparation Methods
2,6-Ditert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide. The reaction is as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method produces approximately 2.5 million kilograms per year . Another method involves alkylation of phenol with isobutylene at a temperature range of 100° to 110°C in the presence of phenyloxyorthotertbutylphenoxyhydroaluminum acid as a catalyst .
Chemical Reactions Analysis
2,6-Ditert-butylphenol undergoes various types of reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
2,6-Ditert-butylphenol is widely used in scientific research due to its antioxidative properties. It is used as a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . It is also used in the synthesis of CGP-7930, probucol, and nicanartine . In addition, it has applications in the field of biology and medicine as a free radical scavenger and in the prevention of oxidative stress .
Mechanism of Action
The mechanism of action of 2,6-Ditert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom . This mechanism is crucial in its role as an antioxidant and UV stabilizer.
Comparison with Similar Compounds
2,6-Ditert-butylphenol is similar to other alkylated phenols such as butylated hydroxytoluene (BHT) and 2,4-Dimethyl-6-tert-butylphenol . it is unique due to its higher thermal stability and effectiveness as an antioxidant. It is also less toxic compared to some other phenolic antioxidants .
Conclusion
2,6-Ditert-butylphenol;phosphorous acid is a versatile compound with significant industrial and scientific applications. Its unique properties and effectiveness as an antioxidant make it a valuable compound in various fields.
Properties
CAS No. |
91453-88-2 |
---|---|
Molecular Formula |
C42H69O6P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
2,6-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
InChI Key |
NQVZPTXAQLNXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.OP(O)O |
Origin of Product |
United States |
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